amine CAS No. 60376-97-8](/img/structure/B1282038.png)

[(4-Bromophenyl)methyl](propan-2-yl)amine

Vue d'ensemble

Description

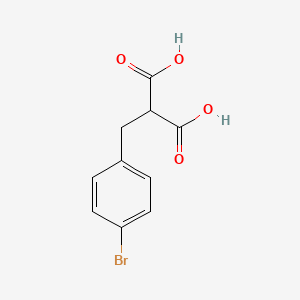

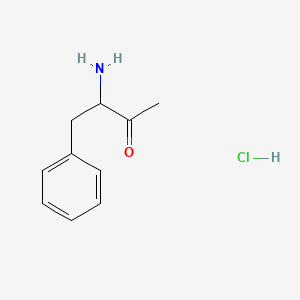

(4-Bromophenyl)methylamine is a compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and organic synthesis. The compound features a bromine atom attached to a phenyl ring, which is further connected to a methyl group and a propan-2-ylamine moiety. This structure is of interest because of the reactivity of the bromine atom and the presence of the amine group, which can participate in a variety of chemical reactions .

Synthesis Analysis

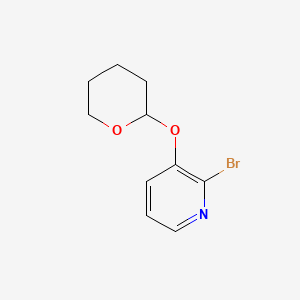

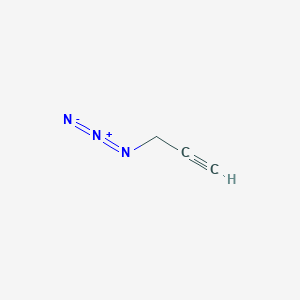

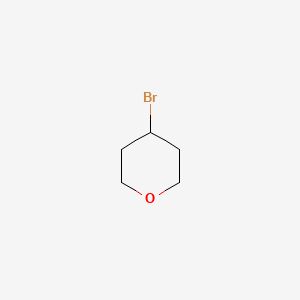

The synthesis of related bromophenyl compounds has been explored through different strategies. One approach involves the use of transaminases and lipases to achieve stereoselective access to enantioenriched amines, which are precursors to compounds like (4-Bromophenyl)methylamine. These methods have been applied to synthesize valuable precursors for antimicrobial agents such as Levofloxacin . Another synthesis route for ortho-bromoarenes, which are structurally related to the compound of interest, utilizes a two-step process from 2-bromoaryl bromides, demonstrating the versatility of bromophenyl compounds in organic synthesis .

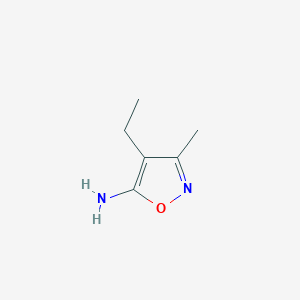

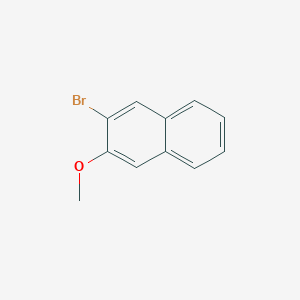

Molecular Structure Analysis

The molecular structure of (4-Bromophenyl)methylamine is characterized by the presence of a bromophenyl ring which can influence the electronic properties of the molecule. The bromine atom is an effective group for further functionalization due to its reactivity. The molecular structure of related compounds has been manipulated through various reactions, such as the Stevens rearrangement, to yield complex structures like terphenyl derivatives .

Chemical Reactions Analysis

Bromophenyl compounds are known to participate in a variety of chemical reactions. For instance, they can undergo domino reactions under palladium catalysis to form enamines and indoles, which are important structures in pharmaceutical chemistry . The bromophenyl moiety also plays a crucial role in the indirect anodic oxidation of amines, where it acts as an electron transfer mediator . These reactions highlight the chemical versatility of the bromophenyl group in (4-Bromophenyl)methylamine.

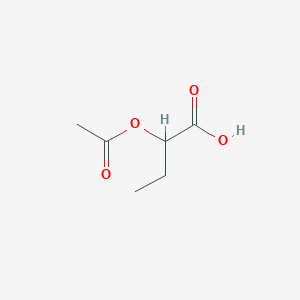

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Bromophenyl)methylamine are influenced by the bromophenyl and amine groups. The presence of the bromine atom adds significant molecular weight and can affect the compound's boiling point, solubility, and density. The amine group contributes to the basicity of the molecule and can engage in hydrogen bonding, which can influence solubility and reactivity. While specific physical and chemical properties of (4-Bromophenyl)methylamine are not detailed in the provided papers, related compounds have been studied for their interactions with biological systems, such as their role as inhibitors of serotonin uptake in neurons .

Applications De Recherche Scientifique

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally related to (4-Bromophenyl)methylamine, has been synthesized and studied for its antimicrobial and anticancer activities .

Methods of Application or Experimental Procedures

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes

The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Biological Activities on Rainbow Trout Alevins

Specific Scientific Field

Summary of the Application

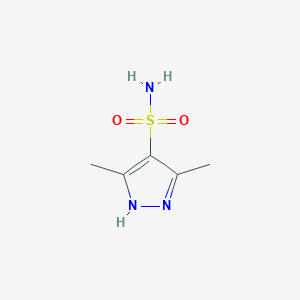

A newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound, which is structurally related to (4-Bromophenyl)methylamine, has been studied for its biological activities on rainbow trout alevins .

Results or Outcomes

The results or outcomes of this study were not provided in the search results .

Propriétés

IUPAC Name |

N-[(4-bromophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQJMTRRBIJCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513508 | |

| Record name | N-[(4-Bromophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromobenzyl)propan-2-amine | |

CAS RN |

60376-97-8 | |

| Record name | N-[(4-Bromophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

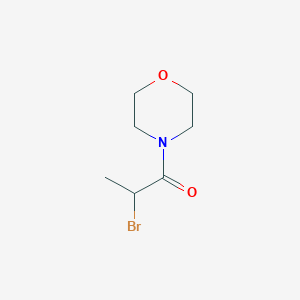

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.